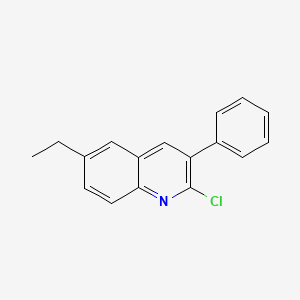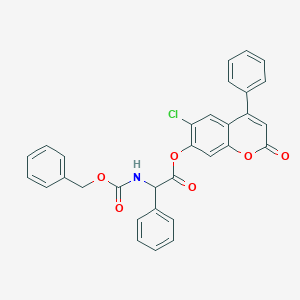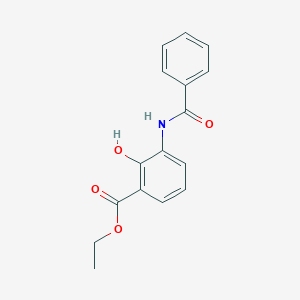![molecular formula C13H12N4O B12623826 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile CAS No. 920512-10-3](/img/structure/B12623826.png)
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a hydroxyl group, and a carbonitrile group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-hydroxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group, often using reagents like cyanogen bromide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-5-methylpyridine: Similar in structure but lacks the hydroxyl and carbonitrile groups.
3-Amino-4-hydroxybenzonitrile: Contains similar functional groups but differs in the arrangement of the aromatic ring.
Uniqueness
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, while the carbonitrile group enhances its potential as a pharmacophore .
特性
CAS番号 |
920512-10-3 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
5-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H12N4O/c14-6-10-2-3-11(8-17-10)16-7-9-1-4-12(15)13(18)5-9/h1-5,8,16,18H,7,15H2 |
InChIキー |
GQADVYCXMYKIBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC2=CN=C(C=C2)C#N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)

![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)


![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


